Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate
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Overview
Description
Chemical Reactions Analysis
Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler compound without the trifluoromethyl groups.
Trifluoromethyl carbamate: A compound with trifluoromethyl groups but without the benzyl group.
The presence of both benzyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)8(11(15,16)17)18-9(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXNRESBGIPTGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373472 |
Source
|
Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128229-95-8 |
Source
|
Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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